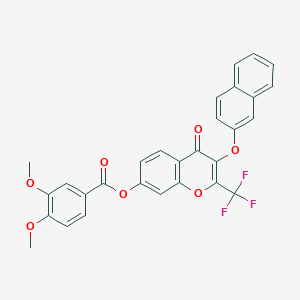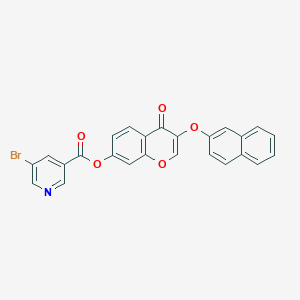
3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 5-bromonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-3-pyridinecarboxylic acid [3-(2-naphthalenyloxy)-4-oxo-1-benzopyran-7-yl] ester is a member of chromones.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
- Synthesized derivatives of chromenes, including compounds similar to "3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 5-bromonicotinate", have shown antimicrobial activities. For instance, novel syntheses of dibenzo[c,f]chromenes and dibenzo[c,h]chromenes exhibited in vitro antimicrobial properties (El-Gaby et al., 2000).
Antioxidant Activity
- Certain coumarin derivatives, related in structure to the compound , were found to have significant antioxidant activity. These activities were assessed using various methods and compared with known antioxidants like ascorbic acid (Kadhum et al., 2011).
Synthesis and Characterization
- Research has been conducted on the synthesis and characterization of related chromen-4-one compounds. These studies involve understanding the chemical properties and potential applications of these compounds in various fields (Halim & Ibrahim, 2017).
Antimicrobial and DNA Cleavage Studies
- Some studies have focused on the synthesis of metal complexes with Schiff bases derived from chromen-3-carbohydrazide, exhibiting antimicrobial properties and DNA cleavage capabilities (Patil et al., 2011).
Eigenschaften
CAS-Nummer |
370844-09-0 |
|---|---|
Molekularformel |
C25H14BrNO5 |
Molekulargewicht |
488.3g/mol |
IUPAC-Name |
(3-naphthalen-2-yloxy-4-oxochromen-7-yl) 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C25H14BrNO5/c26-18-9-17(12-27-13-18)25(29)32-20-7-8-21-22(11-20)30-14-23(24(21)28)31-19-6-5-15-3-1-2-4-16(15)10-19/h1-14H |
InChI-Schlüssel |
BFZHTVPRXCNENQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=COC4=C(C3=O)C=CC(=C4)OC(=O)C5=CC(=CN=C5)Br |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=COC4=C(C3=O)C=CC(=C4)OC(=O)C5=CC(=CN=C5)Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methyl-5-phenyl-3-[(3-pyridinylmethylene)amino]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382765.png)
![Ethyl 2-[(4-chlorobenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B382767.png)
![5-(4-chlorophenyl)-3-[(2,6-difluorobenzylidene)amino]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382768.png)
![3-[(3,4-dimethoxybenzylidene)amino]-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382770.png)
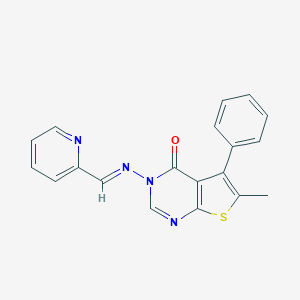
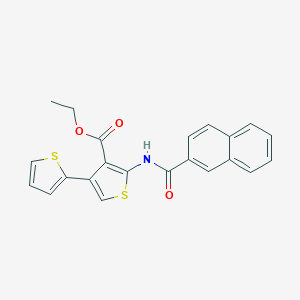
![Methyl 2-[[4-(difluoromethoxy)benzoyl]amino]-5-phenylthiophene-3-carboxylate](/img/structure/B382776.png)
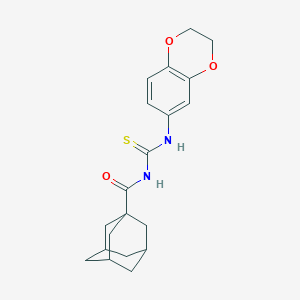
![methyl 2-[[4-(difluoromethoxy)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B382779.png)
![Diethyl 3-methyl-5-{[(2-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B382781.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-(2-naphthyloxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B382782.png)
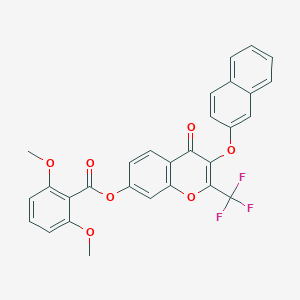
![ethyl 2-{[3-([1,1'-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B382787.png)
